Jnj 10181457 dihydrochloride

Descripción general

Descripción

JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist. It is known for its ability to increase the concentrations of norepinephrine and acetylcholine in the rat frontal cortex without stimulating dopamine release . This compound is primarily used in neurological research due to its brain-penetrant properties and its efficacy in translational rat models of cognition .

Métodos De Preparación

The synthesis of JNJ 10181457 dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:

Step 1: Formation of the core structure through a series of organic reactions.

Step 2: Introduction of the piperidine and morpholine groups.

Step 3: Final purification and conversion to the dihydrochloride salt form

Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the synthesis process .

Análisis De Reacciones Químicas

JNJ 10181457 dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing groups on the molecule.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in new compounds with different functional groups .

Aplicaciones Científicas De Investigación

Key Findings:

- Increased Acetylcholine Levels: Studies have shown that JNJ-10181457 increases extracellular ACh levels in the rat frontal cortex without stimulating dopamine release, indicating its specificity for cholinergic pathways .

- Cognitive Enhancement: In behavioral studies, JNJ-10181457 improved performance in tasks assessing working memory and learning abilities in animal models .

Cognitive Disorders

Research indicates that JNJ-10181457 may be beneficial for treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia. Its ability to normalize ACh neurotransmission suggests a role in ameliorating symptoms related to cognitive impairment.

Narcolepsy and Sleep Disorders

JNJ-10181457 has also been investigated for its effects on sleep regulation. It has been noted to reduce cataplectic attacks in narcoleptic dogs, suggesting its potential application in managing narcolepsy symptoms .

Case Studies

Several studies have highlighted the compound's effectiveness across different models:

- Cognitive Function: In a study involving rats subjected to a delayed non-matching to position task, JNJ-10181457 significantly reversed cognitive deficits induced by scopolamine, a drug that impairs ACh function .

- Behavioral Effects: Repeated administration of JNJ-10181457 enhanced performance on reversal learning tasks without causing rebound effects upon discontinuation, indicating a stable improvement in cognitive function .

Pharmacokinetics and Safety Profile

JNJ-10181457 exhibits a favorable pharmacokinetic profile with significant receptor occupancy at effective doses. Importantly, it does not produce significant cardiovascular side effects, such as changes in heart rate or blood pressure, making it a promising candidate for further clinical development .

Mecanismo De Acción

The mechanism of action of JNJ 10181457 dihydrochloride involves its binding to histamine H3 receptors, which are G-protein-coupled receptors. By antagonizing these receptors, the compound increases the release of norepinephrine and acetylcholine in the brain. This modulation of neurotransmitter levels is believed to improve cognitive functions and has potential therapeutic applications in treating neurological disorders .

Comparación Con Compuestos Similares

JNJ 10181457 dihydrochloride is unique due to its selective non-imidazole structure and its ability to penetrate the brain. Similar compounds include:

Pitolisant: Another histamine H3 receptor antagonist, but with a different chemical structure.

Conessine: A natural product that also acts as a histamine H3 receptor antagonist.

Actividad Biológica

JNJ 10181457 dihydrochloride is a selective non-imidazole antagonist of the histamine H3 receptor, a G protein-coupled receptor predominantly found in the central nervous system. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders due to its ability to modulate neurotransmitter systems.

- Chemical Name: this compound

- CAS Number: 544707-20-2

- Molecular Formula: C20H28N2O·2HCl

- Molecular Weight: Approximately 385.4 g/mol

- Solubility: Soluble in dimethyl sulfoxide (DMSO)

This compound functions primarily by blocking histamine H3 receptors, which are known to inhibit the release of various neurotransmitters, including acetylcholine and norepinephrine. By preventing histamine from activating these receptors, JNJ 10181457 enhances the release of these neurotransmitters, potentially improving cognitive functions such as learning and memory.

Key Effects:

- Increased Acetylcholine Levels: Normalizes neurotransmission crucial for cognitive processes.

- Enhanced Norepinephrine Release: May improve attention and alertness.

- Modulation of Neuroinflammation: Influences microglial activity, reducing neuroinflammatory responses.

Biological Activity and Research Findings

Numerous studies have investigated the biological activity of JNJ 10181457, highlighting its potential in treating cognitive impairments and neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Cognitive Enhancement | Improves learning and memory through increased acetylcholine levels. |

| Neuroinflammation Reduction | Decreases microglial chemotaxis and phagocytosis in inflammatory contexts. |

| Alcohol Consumption Modulation | Inhibits conditioned place preference for alcohol in animal models, suggesting a role in addiction treatment. |

Case Studies

- Cognitive Impairment Models : In studies involving rodent models, JNJ 10181457 demonstrated significant improvements in tasks measuring memory and learning capabilities. These effects are attributed to its action on acetylcholine pathways, which are often disrupted in cognitive disorders.

- Alcohol Use Disorders : Research published in PMC indicated that H3 receptor antagonists like JNJ 10181457 can alter alcohol consumption behaviors in mice. The study showed that treatment with this compound reduced alcohol intake and associated reward mechanisms, indicating its potential as a therapeutic agent for alcoholism .

- Neuroinflammatory Conditions : Investigations into the compound's effects on microglial cells revealed that it can modulate inflammatory responses, which may have implications for treating neurodegenerative diseases characterized by chronic inflammation .

Comparative Analysis with Other H3 Antagonists

This compound is one of several compounds targeting H3 receptors. Below is a comparison with other notable H3 antagonists:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Pitolisant | 1030377-60-0 | Approved for narcolepsy; acts as an inverse agonist. |

| A-331440 | 1064179-59-2 | Selective for H3 receptors; studied for cognitive enhancement. |

| GSK189254 | 1221731-15-9 | Investigated for sleep disorders; shows unique binding properties. |

Propiedades

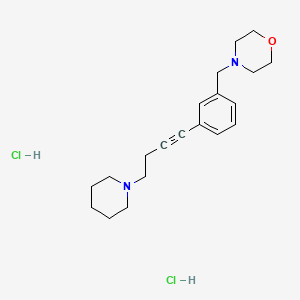

IUPAC Name |

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQHERKZFLOHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.